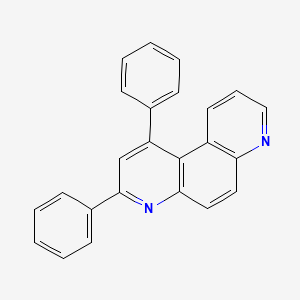

4,7-Phenanthroline, 1,3-diphenyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,7-Phenanthroline, 1,3-diphenyl- is a useful research compound. Its molecular formula is C24H16N2 and its molecular weight is 332.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4,7-Phenanthroline, 1,3-diphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,7-Phenanthroline, 1,3-diphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Applications

Antimicrobial Detection:

One of the notable applications of 4,7-diphenyl-1,10-phenanthroline is in the development of fluorescent sensors for detecting microorganisms in pharmaceutical preparations. The compound is utilized in the synthesis of tris-(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride (Ru(DPP)₃Cl₂), which operates using fluorescent optical respirometry (FOR). This method allows for real-time detection of viable microorganisms by measuring the quenching of fluorescence correlated with the metabolic activity of bacteria. The FOR technique has been shown to provide consistent minimum inhibitory concentration (MIC) values when compared to traditional methods, significantly reducing analysis time from hours to as little as one hour .

| Application | Description | Outcome |

|---|---|---|

| Microbial Detection | Use of Ru(DPP)₃Cl₂ as a fluorescent sensor for real-time detection | Rapid identification of viable cells |

| MIC Determination | Comparison with traditional serial dilution methods | Consistent results with reduced analysis time |

Antiprotozoal Activity:

Recent studies have demonstrated that derivatives of 4,7-diphenyl-1,10-phenanthroline exhibit promising antiprotozoal activity against parasites such as Plasmodium falciparum, Leishmania donovani, and Trypanosoma brucei brucei. A series of novel derivatives were synthesized and evaluated, revealing IC₅₀ values in the sub-micromolar range. Notably, one derivative showed a selectivity index (SI) of 91 against T. brucei, indicating its potential as a therapeutic agent .

| Parasite | Derivative | IC₅₀ Value (μM) | Selectivity Index |

|---|---|---|---|

| Plasmodium falciparum | 2,9-bis[(substituted-aminomethyl)]-4,7-diphenyl-1,10-phenanthroline | Sub-micromolar range | - |

| Leishmania donovani | Various derivatives | 2.52 - 4.50 | - |

| Trypanosoma brucei brucei | Derivative 1o | - | 91 |

Material Science Applications

Dye-Sensitized Solar Cells:

The coordination complexes formed with 4,7-diphenyl-1,10-phenanthroline are being explored as electron-transfer mediators in dye-sensitized solar cells (DSSCs). The compound's ability to stabilize redox reactions makes it a candidate for improving the efficiency and stability of these solar cells .

| Material | Role | Potential Impact |

|---|---|---|

| Cobalt(III) Complex | Electron transfer mediator | Enhanced efficiency and stability in DSSCs |

Biochemical Applications

Guanine Quadruplex Stabilization:

Research indicates that derivatives of 4,7-diphenyl-1,10-phenanthroline can bind to telomeric G-quadruplexes found in the DNA of various protozoan parasites. This interaction suggests potential therapeutic pathways for targeting telomeres to combat drug resistance mechanisms in parasites .

Propriétés

Numéro CAS |

92530-94-4 |

|---|---|

Formule moléculaire |

C24H16N2 |

Poids moléculaire |

332.4 g/mol |

Nom IUPAC |

1,3-diphenyl-4,7-phenanthroline |

InChI |

InChI=1S/C24H16N2/c1-3-8-17(9-4-1)20-16-23(18-10-5-2-6-11-18)26-22-14-13-21-19(24(20)22)12-7-15-25-21/h1-16H |

Clé InChI |

HWLUCHIOEUPICZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=C2C4=C(C=C3)N=CC=C4)C5=CC=CC=C5 |

SMILES canonique |

C1=CC=C(C=C1)C2=CC(=NC3=C2C4=C(C=C3)N=CC=C4)C5=CC=CC=C5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.